Synthesis Efficiency: Direct Coupling vs. Activated Ester Route
For a laboratory planning the synthesis of CAS 21855-72-1, two primary routes are documented. Route 1, which involves the direct coupling of N-carbobenzyloxyglycine (Cbz-Gly-OH) with methylamine, provides a high synthetic yield of approximately 96% [1]. In contrast, an alternative route using the N-succinimidyl ester of Z-glycine (an activated ester) and methylamine is significantly less efficient, yielding only about 16% [1]. This data directly informs procurement strategy: it confirms that the final compound is efficiently and economically accessible from the simpler, cheaper Cbz-Gly-OH precursor, whereas attempts to use the activated ester precursor are inefficient. This knowledge is critical for researchers who may be considering whether to purchase the final compound or synthesize it in-house.
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | ~96% yield (from Cbz-Gly-OH and methylamine) |
| Comparator Or Baseline | ~16% yield (from Z-Glycine N-succinimidyl ester and methylamine) |
| Quantified Difference | 80 percentage points |
| Conditions | Standard peptide coupling conditions (Route 1) vs. aminolysis of activated ester (Route 2) |
Why This Matters
This 80 percentage point yield difference justifies the choice of synthetic precursor or validates the commercial value proposition of the final compound.
- [1] Chem960. (2025). Synthetic Routes for Benzyl (2-(methylamino)-2-oxoethyl)carbamate. View Source
